

Spectroscopic Data of Benzophenone Imine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzophenone imine*

Cat. No.: *B093159*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzophenone imine** ($C_{13}H_{11}N$), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Molecular Structure and Spectroscopic Overview

Benzophenone imine, also known as diphenylmethanimine, possesses a central carbon-nitrogen double bond (imine) flanked by two phenyl rings. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following sections provide a detailed analysis of its 1H NMR, ^{13}C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **benzophenone imine**, both 1H and ^{13}C NMR provide distinct signals corresponding to the aromatic protons and carbons, as well as the characteristic imine carbon.

1H NMR Spectral Data

The 1H NMR spectrum of **benzophenone imine** is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm, and a broad singlet corresponding to the N-H

proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.72	br s	1H	N-H
~7.58	br s	4H	Aromatic H
~7.49-7.46	m	2H	Aromatic H
~7.44-7.41	m	4H	Aromatic H

Table 1: ^1H NMR data for **benzophenone imine** in CDCl_3 at 500 MHz.[\[1\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum shows several signals for the aromatic carbons and a highly deshielded signal for the imine carbon.

Chemical Shift (δ) ppm	Assignment
~177.60	C=N (Imine Carbon)
~139.87	Aromatic C
~137.89	Aromatic C
~129.99	Aromatic C
~129.58	Aromatic C
~128.76	Aromatic C
~127.86	Aromatic C
~127.14	Aromatic C

Table 2: ^{13}C NMR data for **benzophenone imine** in CDCl_3 at 125 MHz.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **benzophenone imine** displays characteristic absorption bands for the N-H and C=N bonds, as well as absorptions typical for aromatic rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3220	Medium	N-H stretch
~1625	Strong	C=N stretch (Imine)
~3050-3080	Medium	Aromatic C-H stretch
~1570-1600	Medium-Strong	Aromatic C=C stretch
~690-770	Strong	Aromatic C-H bend (out-of-plane)

Table 3: Characteristic IR absorption bands for **benzophenone imine**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity	Assignment
181	High	$[M]^+$ (Molecular Ion)
180	Highest	$[M-H]^+$
104	High	$[C_6H_5CN]^+$ or $[C_7H_6N]^+$
77	Medium	$[C_6H_5]^+$ (Phenyl cation)

Table 4: Key mass spectral data for **benzophenone imine**.[\[2\]](#)

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-25 mg of **benzophenone imine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.^[3]
- Ensure the sample is fully dissolved to avoid spectral artifacts.
- For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

- Instrument: A 300 MHz or 500 MHz NMR spectrometer is typically used.^[4]
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or TMS at 0.00 ppm.^{[3][4]}
- ^{13}C NMR:
 - A higher concentration of the sample (50-100 mg) may be required.^[3]
 - Use proton decoupling to simplify the spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).^{[3][4]}

IR Spectroscopy Protocol

Sample Preparation (ATR Method):

- Place a small amount of the solid **benzophenone imine** sample directly onto the diamond crystal of the ATR accessory.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment.^[4]
- Record the spectrum over a range of 4000-400 cm^{-1} .^[4]
- Acquire a background spectrum of the clean ATR crystal before running the sample.
- Collect a sufficient number of scans (e.g., 16-32) for the sample spectrum and ratio it against the background spectrum.

Mass Spectrometry Protocol

Sample Preparation (for GC-MS):

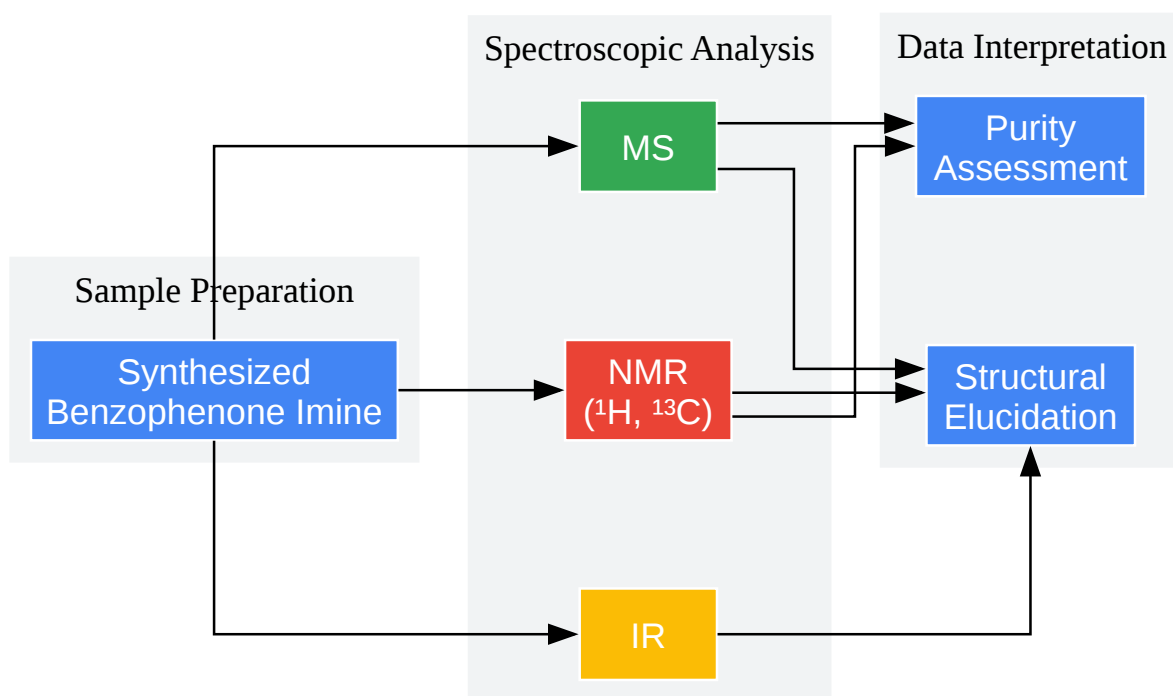
- Dissolve a small amount of **benzophenone imine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- The typical concentration should be around 1 mg/mL.
- Filter the solution if any solid particles are present.

Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.
- GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of **benzophenone imine**.
- MS Conditions: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

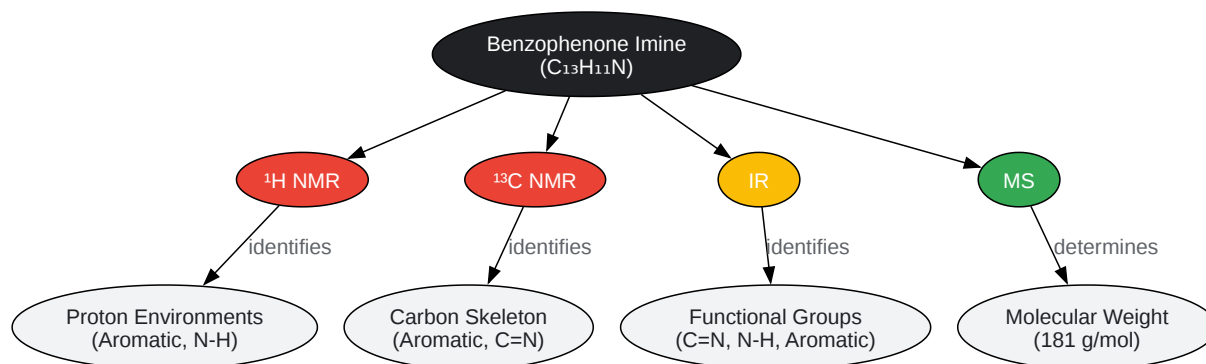
Logical Relationships in Spectroscopic Analysis

The following diagrams illustrate the workflow and the interconnectedness of the information obtained from different spectroscopic techniques for the comprehensive characterization of **benzophenone imine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **benzophenone imine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcrt.org [ijcrt.org]
- 2. Benzophenone imine | C₁₃H₁₁N | CID 136809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of Benzophenone Imine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093159#spectroscopic-data-of-benzophenone-imine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com